Cas no 98665-66-8 (Dregeoside Ga1)
Dregeoside Ga1 structure
Product Name:Dregeoside Ga1
Dregeoside Ga1 Propriedades químicas e físicas
Nomes e Identificadores
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- Dregeoside Ga1
- 7-Chloro-4-iodoquinoline
- [11-Acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy
- 98665-66-8
- AKOS040762532
- Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-beta-D-allopyranosyl-(1-->4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3beta,11alpha,12beta,14beta)-
- B0005-458215
- DTXSID001098024
- 10-(acetyloxy)-7-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-3a-hydroxy-1-(1-hydroxyethyl)-9a,11a-dimethyl-1H,2H,3H,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-11-yl 3-methylbutanoate
- Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-I(2)-D-allopyranosyl-(1a4)-O-2,6-dideoxy-3-O-methyl-I(2)-D-ribo-hexopyranosyl-(1a4)-2,6-dideoxy-3-O-methyl-I(2)-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3I(2),11I+/-,12I(2),14I(2))-
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- Inchi: 1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3
- Chave InChI: LLIYLAIGJSAESV-UHFFFAOYSA-N
- SMILES: OC12CCC(C(C)O)C1(C)C(C(C1C3(C)CCC(CC3=CCC21)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)O)OC)O)OC)OC)OC(C)=O)OC(CC(C)C)=O
Propriedades Computadas
- Massa Exacta: 940.54
- Massa monoisotópica: 940.54
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 17
- Contagem de Átomos Pesados: 66
- Contagem de Ligações Rotativas: 16
- Complexidade: 1710
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 23
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 217
- XLogP3: 3.5
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.3±0.1 g/cm3
- Ponto de ebulição: 904.9±65.0 °C at 760 mmHg
- Ponto de Flash: 249.8±27.8 °C
- PSA: 216.59000
- LogP: 4.10750
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
Dregeoside Ga1 Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
Dregeoside Ga1 Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5293-5 mg |
Dregeoside Ga1 |
98665-66-8 | 5mg |
¥4615.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5293-5mg |
Dregeoside Ga1 |
98665-66-8 | 5mg |
¥ 11250 | 2024-07-20 | ||
| TargetMol Chemicals | TN5293-5 mg |
Dregeoside Ga1 |
98665-66-8 | 98% | 5mg |
¥ 11,250 | 2023-07-11 | |
| TargetMol Chemicals | TN5293-1 mL * 10 mM (in DMSO) |
Dregeoside Ga1 |
98665-66-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11250 | 2023-09-15 | |
| TargetMol Chemicals | TN5293-1 ml * 10 mm |
Dregeoside Ga1 |
98665-66-8 | 1 ml * 10 mm |
¥ 11250 | 2024-07-20 | ||
| A2B Chem LLC | AI65730-5mg |
Dregeoside Ga1 |
98665-66-8 | 93.0% | 5mg |
$594.00 | 2024-07-18 | |
| A2B Chem LLC | AI65730-1mg |
Dregeoside Ga1 |
98665-66-8 | >93% | 1mg |
$637.00 | 2023-12-29 |
Dregeoside Ga1 Literatura Relacionada
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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